Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate (CAS 5849-75-2; molecular formula C10H9BrFNO3; exact mass 288.975 Da) is an N-aryl oxamate ester bearing a distinctive 4-bromo-2-fluoro substitution pattern on the phenyl ring. The compound serves as a versatile synthetic intermediate incorporating both an α-ketoester electrophilic center and an aryl halide with orthogonal cross-coupling reactivity (bromide for Pd-catalyzed couplings; fluoride as a metabolic blocking group or NMR probe).

Molecular Formula C10H9BrFNO3
Molecular Weight 290.09 g/mol
CAS No. 5849-75-2
Cat. No. B11175527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate
CAS5849-75-2
Molecular FormulaC10H9BrFNO3
Molecular Weight290.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C10H9BrFNO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
InChIKeyKTFPMUMKHGFIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate (CAS 5849-75-2): Structural Identity and Procurement Baseline


Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate (CAS 5849-75-2; molecular formula C10H9BrFNO3; exact mass 288.975 Da) is an N-aryl oxamate ester bearing a distinctive 4-bromo-2-fluoro substitution pattern on the phenyl ring [1]. The compound serves as a versatile synthetic intermediate incorporating both an α-ketoester electrophilic center and an aryl halide with orthogonal cross-coupling reactivity (bromide for Pd-catalyzed couplings; fluoride as a metabolic blocking group or NMR probe) . Unlike simple haloanilines or mono-substituted oxamates, the dual-halogen architecture of CAS 5849-75-2 provides a unique reactivity profile that cannot be replicated by single-halogen analogs or regioisomeric variants .

Why Generic Substitution of CAS 5849-75-2 with Closest Analogs Carries Quantifiable Risk


Superficially similar N-aryl oxamate esters and haloaniline-derived building blocks differ critically in their halogenation pattern, electrophilic topology, and physicochemical properties. Replacing the 4-bromo-2-fluoro substitution with a 4-bromo-only (CAS 24451-15-8) or 2-fluoro-only (CAS 69065-98-1) analog removes either the metabolic stability conferred by fluorine or the heavy-atom cross-coupling handle provided by bromine . Furthermore, confusion with the constitutional isomer ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate (CAS 668970-56-7)—a benzoylformate rather than an anilino-oxoacetate—introduces a fundamentally different electrophilic reactivity profile (ketone α-carbon vs. amide carbonyl), potentially derailing multi-step synthetic sequences that rely on the oxamate amide bond as a directing or protecting element [1].

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Halogenation Pattern: Orthogonal Reactivity vs. Mono-Halogen Analogs

CAS 5849-75-2 contains both a C–Br bond (amenable to Suzuki, Buchwald-Hartwig, and Ullmann couplings) and an aryl C–F bond (resistant to metabolic oxidation; detectable by ¹⁹F NMR). By contrast, the mono-bromo analog ethyl 2-(4-bromoanilino)-2-oxoacetate (CAS 24451-15-8) lacks fluorine, and the mono-fluoro analog ethyl 2-(2-fluoroanilino)-2-oxoacetate (CAS 69065-98-1) lacks bromine . The bromine atom in CAS 5849-75-2 has a van der Waals radius of 185 pm, providing a reactive site for Pd(0) oxidative addition, while the fluorine atom (van der Waals radius 147 pm) serves as an isosteric replacement for hydrogen with enhanced metabolic stability [1].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Constitutional Isomer Discrimination: Anilino-Oxoacetate vs. Benzoylformate Reactivity

CAS 5849-75-2 (ethyl 2-(4-bromo-2-fluoroanilino)-2-oxoacetate) is an N-aryl oxamate in which the ester and amide carbonyls are conjugated via the C–N bond. Its constitutional isomer CAS 668970-56-7 (ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate) is a benzoylformate, where the carbonyl α-carbon is directly attached to the aryl ring [1]. The amide NH in CAS 5849-75-2 functions as a hydrogen-bond donor (HBD count = 1 vs. 0 for the benzoylformate) and can act as a directing group for C–H functionalization or a hydrogen-bonding anchor in target binding [2].

Synthetic Route Design Electrophilic Reactivity Amide Bond Stability

Molecular Weight and Heavy-Atom Advantage for X-ray Crystallography and Mass Spectrometry Detection

With an exact mass of 288.975 Da and a molecular formula containing both bromine (distinctive ¹:¹ isotope pattern at M and M+2) and fluorine, CAS 5849-75-2 provides unambiguous mass spectrometric detection and anomalous scattering for X-ray crystallography [1]. The mono-fluoro analog (CAS 69065-98-1; exact mass 211.084 Da) and mono-bromo analog (CAS 24451-15-8; exact mass 271.005 Da) each lack one of these biophysical handles .

Structural Biology Biophysical Assays Fragment-Based Drug Discovery

Synthetic Versatility: Dual-Electrophile Architecture for Sequential Derivatization

The target compound contains two electronically distinct electrophilic sites: the ethyl oxamate ester (susceptible to nucleophilic acyl substitution and hydrolysis to the carboxylic acid) and the aryl bromide (participating in Pd-catalyzed cross-couplings). The 2-fluoro substituent additionally activates the ring toward nucleophilic aromatic substitution (SNAr) at the 4-position under appropriate conditions [1]. In contrast, the mono-bromo analog (CAS 24451-15-8) offers only one electrophilic diversification pathway (C–Br coupling), while the benzoylformate isomer (CAS 668970-56-7) has a different electrophilic regiochemistry .

Diversity-Oriented Synthesis Library Chemistry Parallel Synthesis

Ethyl [(4-bromo-2-fluorophenyl)amino](oxo)acetate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Lead Optimization Requiring Simultaneous SAR at Two Vector Positions

When a medicinal chemistry program requires exploration of both the eastern (via aryl bromide cross-coupling) and western (via ester/amide elaboration) vectors of a core scaffold, CAS 5849-75-2 provides a single intermediate with three distinct reaction handles. The fluorine atom at the 2-position further allows ¹⁹F NMR-based metabolic tracking without additional labeling [1].

Fragment-Based Drug Discovery: Biophysical Detection and Crystallographic Phasing

For fragment screens where unambiguous hit identification is essential, the bromine atom in CAS 5849-75-2 provides a distinctive MS isotope pattern and enables experimental phasing in protein-ligand co-crystallography via Br anomalous scattering. The fluorine atom simultaneously serves as a ¹⁹F NMR reporter for ligand-observed binding assays [2].

Diversity-Oriented Synthesis: Construction of Screening Libraries with Orthogonal Diversification

CAS 5849-75-2 supports diversity-oriented synthesis strategies by enabling three sequential, chemoselective transformations: (1) amide/ester derivatization, (2) Pd-catalyzed cross-coupling at the aryl bromide, and (3) potential SNAr at the fluorine-activated position. This allows rapid generation of screening libraries with high scaffold complexity from a single advanced intermediate [3].

Agrochemical Intermediate Synthesis: Halogen Retention for Bioactivity and Environmental Persistence Tuning

The dual-halogen pattern of CAS 5849-75-2 mirrors the substitution profile found in numerous commercial agrochemicals, where bromine enhances target binding through halogen bonding and fluorine modulates metabolic stability in planta. Procurement of this intermediate enables direct incorporation into agrochemical lead series without additional halogenation steps .

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